Russian VX

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

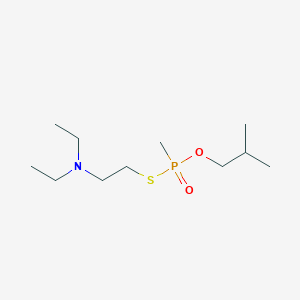

VR nerve agent is a organic thiophosphate that is the isobutyl ester of S-[2-(diethylamino)ethyl] O hydrogen methylphosphonothioate. A toxic nerve agent developed by the former Soviet Union. It has a role as a neurotoxin and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is an organic thiophosphate and a tertiary amino compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Russian VX is an acetylcholinesterase inhibitor, leading to an accumulation of acetylcholine at neuromuscular junctions. This results in overstimulation of muscles and glands, ultimately causing respiratory failure and death if exposure occurs in sufficient quantities. The compound's structure allows it to bind effectively to the active site of acetylcholinesterase, making it a model substance for studying nerve agent toxicity and antidote development .

Toxicological Studies

Research on this compound primarily focuses on understanding its toxicological effects compared to other nerve agents. Studies have demonstrated that this compound exhibits a slower aging process than agents like sarin, which may allow for the development of more effective antidotes. The structural analysis of VX interactions with acetylcholinesterase has been performed using X-ray crystallography, revealing insights into its binding mechanism .

Forensic Analysis

The forensic investigation of chemical warfare agents, including this compound, has become increasingly important. Recent studies have developed methods to trace the synthesis routes of this compound through chemical attribution signatures. By analyzing impurities and byproducts from various synthetic pathways using Gas Chromatography-Mass Spectrometry (GC/MS), researchers can identify the production method of unknown samples . This capability is crucial for forensic investigations following chemical attacks.

Diagnostic Tools Development

Innovative diagnostic methods have been established for detecting exposure to nerve agents like this compound. A recent study reported a highly specific analytical method capable of identifying metabolites in biological samples at low concentrations (down to 0.018 ng/mL). This tool extends the timeframe for confirming nerve agent exposure post-event, which is vital for timely medical intervention .

Case Study 1: Synthesis Route Analysis

A comprehensive study involved synthesizing this compound through six different methods across two laboratories. The resulting batches were analyzed for chemical composition, leading to the identification of 49 potential chemical attribution signatures. This research not only enhances our understanding of this compound production but also aids in forensic analysis by linking specific signatures to particular synthesis routes .

Case Study 2: Neurochemical Effects on Animal Models

In a controlled study involving guinea pigs, researchers measured neurotransmitter changes during acute exposure to this compound and other nerve agents. The findings provided critical data on how these agents affect neurotransmitter levels and brain activity, contributing to the broader understanding of their neurotoxic effects and informing potential treatment strategies .

Análisis De Reacciones Químicas

Hydrolysis and Degradation

Russian VX undergoes hydrolysis via two competing pathways, influenced by pH and nucleophiles:

Alkaline Hydrolysis

In aqueous NaOH (1–10 M), VR reacts through:VR+OH−→EA 2192 toxic thioester +N N diethylaminoethanol(P O cleavage)VR+OH−→Methylphosphonic acid+2 diethylamino ethanethiol(P S cleavage)P–S cleavage dominates (70–85% yield), but EA-2192 formation complicates decontamination .

Hydroperoxidolysis

Reaction with hydroperoxide anions (HO₂⁻) selectively cleaves the P–S bond:VR+HO2−→Non toxic phosphonate+2 diethylamino ethanethiolThis pathway is 200× faster than alkaline hydrolysis, enabling efficient neutralization .

Table 2: Hydrolysis Products of this compound

Reactivation and Inhibition Kinetics

This compound irreversibly inhibits acetylcholinesterase (AChE) by phosphorylating the serine residue:AChE+VR→AChE P O CH SCH CH NEt +H+

- Reactivation half-life : 12–24 hours with oximes (HI-6, TMB-4) .

- Inhibition rate constant : ki=1.2×108M−1min−1, faster than VX due to enhanced electrophilicity .

Environmental Persistence and Decomposition

VR’s low volatility (vapor pressure: 3.7×10−5mmHg at 25°C ) ensures prolonged environmental persistence. Degradation pathways include:

- Photolysis : Slow decomposition under UV light, forming methylphosphonic acid sulfoxides .

- Microbial degradation : Limited data; soil half-life exceeds 30 days .

Analytical Detection of Reaction Byproducts

Forensic identification of VR’s synthetic route relies on CAS profiling:

Table 3: Key Attribution Markers for VR Synthesis

| Marker | Route 1 | Route 3 | Route 4 |

|---|---|---|---|

| GC9 | 0.2% | 12.1% | 0% |

| LC14 | 4.5% | 0% | 8.7% |

| GC13 | 0% | 3.8% | 15.3% |

PLS-DA modeling achieves >95% classification accuracy using these markers .This compound’s chemical behavior underscores its dual nature as a persistent environmental contaminant and a rapidly acting neurotoxin. Advances in hydrolysis kinetics and CAS profiling remain critical for forensic attribution and decontamination strategies .

Propiedades

Número CAS |

159939-87-4 |

|---|---|

Fórmula molecular |

C11H26NO2PS |

Peso molecular |

267.37 g/mol |

Nombre IUPAC |

N,N-diethyl-2-[methyl(2-methylpropoxy)phosphoryl]sulfanylethanamine |

InChI |

InChI=1S/C11H26NO2PS/c1-6-12(7-2)8-9-16-15(5,13)14-10-11(3)4/h11H,6-10H2,1-5H3 |

Clave InChI |

MNLAVFKVRUQAKW-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCSP(=O)(C)OCC(C)C |

SMILES canónico |

CCN(CC)CCSP(=O)(C)OCC(C)C |

Sinónimos |

Russian VX Russian-VX S-(N,N-DEA)IMPT S-(N,N-diethylaminoethyl) isobutyl methylphosphothiolate VR nerve agent |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.